molecular formula C17H14N4O2S B2963643 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207019-29-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2963643
CAS No.: 1207019-29-1
M. Wt: 338.39
InChI Key: LVVABUVSTYNFAZ-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinyl group attached to a phenyl ring, which is further connected to a benzothiadiazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxopyrrolidine with 4-aminophenyl-2,1,3-benzothiadiazole-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A well-known nootropic compound with a similar pyrrolidinyl structure.

    Phenylpiracetam: A derivative of piracetam with enhanced potency and additional phenyl group.

    Oxiracetam: Another nootropic with a similar core structure but different functional groups.

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its benzothiadiazole moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16-2-1-9-21(16)13-6-4-12(5-7-13)18-17(23)11-3-8-14-15(10-11)20-24-19-14/h3-8,10H,1-2,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVABUVSTYNFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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